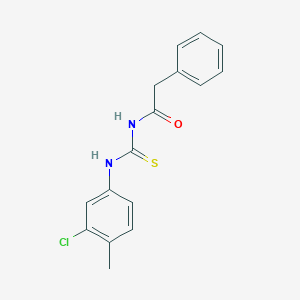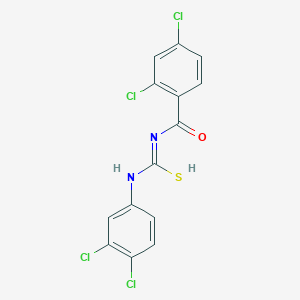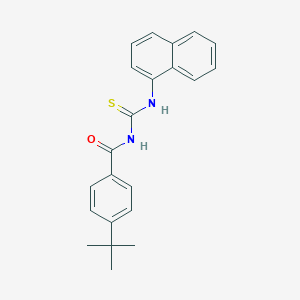
1-(3-bromo-4-methylbenzoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzoyl group, which is further connected to a dihydroindole structure. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-bromo-4-methylbenzoyl)indoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoyl Chloride: Conversion of 3-bromo-4-methylbenzoic acid to its corresponding benzoyl chloride using reagents like thionyl chloride.
Indole Formation: The benzoyl chloride is then reacted with 2,3-dihydro-1H-indole under specific conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methylbenzoyl)indoline involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole can be compared with other similar compounds such as:
- 1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole
- Methyl 3-bromo-4-methylbenzoate
- 3-Bromo-4-methylbenzoic acid
These compounds share similar structural features but differ in their chemical and biological properties. The presence of the indole ring in 1-(3-bromo-4-methylbenzoyl)indoline imparts unique characteristics, making it distinct from its analogs .
Properties
Molecular Formula |
C16H14BrNO |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14BrNO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
ZHBSPZJLADTYEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B321854.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321855.png)
![Ethyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate](/img/structure/B321857.png)
![4-tert-butyl-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B321858.png)
![4-tert-butyl-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B321859.png)

![2-phenoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide](/img/structure/B321861.png)


![Propyl 4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B321866.png)
![N-[4-[[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B321869.png)
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321874.png)
![N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321875.png)
![3-bromo-N-{2-[(3-bromo-4-methylbenzoyl)amino]-1-methylethyl}-4-methylbenzamide](/img/structure/B321877.png)
